2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one 2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16218960
InChI: InChI=1S/C8H14ClNO2/c9-4-8(12)10-3-1-2-7(5-10)6-11/h7,11H,1-6H2
SMILES:
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol

2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one

CAS No.:

Cat. No.: VC16218960

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one -

Specification

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
IUPAC Name 2-chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone
Standard InChI InChI=1S/C8H14ClNO2/c9-4-8(12)10-3-1-2-7(5-10)6-11/h7,11H,1-6H2
Standard InChI Key SLXDMORVZNYZPF-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)C(=O)CCl)CO

Introduction

2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one is a synthetic organic compound belonging to the category of halogenated ketones. It features a chlorinated ethanone group and a piperidine ring with a hydroxymethyl substitution, making it a compound of interest in medicinal chemistry and organic synthesis. The Chemical Abstracts Service (CAS) number for this compound is 4593-19-5, which aids in its identification within chemical databases.

Synthesis Methods

The synthesis of 2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one typically involves a reaction between chloroacetyl chloride and 3-(hydroxymethyl)piperidine. This reaction requires careful control of conditions to optimize yield and purity.

Medicinal Chemistry

This compound is notable for its potential applications in medicinal chemistry, particularly in drug development. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins, potentially modulating their activity.

Organic Synthesis

The compound's reactivity, influenced by both its electrophilic carbonyl group and its leaving group ability due to the chlorine atom, makes it useful in various synthetic applications.

Data Tables

Given the limited availability of specific data for this compound, the following table summarizes its general characteristics:

PropertyDescription
CAS Number4593-19-5
Chemical ClassHalogenated Ketone
SynthesisReaction of chloroacetyl chloride with 3-(hydroxymethyl)piperidine
Potential UseMedicinal chemistry and organic synthesis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator